(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one is a complex organic compound known for its unique chemical structure and properties. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a phenyl ring through an ether bond, and further connected to another phenyl ring via a propenone moiety. Its distinct structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one typically involves multiple steps, starting from readily available starting materials. One common method involves the following steps:
Formation of the Pyridine Derivative: The initial step involves the chlorination and trifluoromethylation of pyridine to obtain 3-chloro-5-(trifluoromethyl)pyridine.
Etherification: The pyridine derivative is then reacted with 4-hydroxybenzaldehyde under basic conditions to form the ether linkage.
Aldol Condensation: The final step involves an aldol condensation reaction between the etherified pyridine derivative and 4-methylacetophenone in the presence of a base to form the desired propenone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the propenone moiety to a saturated ketone.
Substitution: The chlorine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Saturated ketones.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with chlorine atoms.
Trifluoromethylated Pyridines: Pyridine derivatives with trifluoromethyl groups.
Propenones: Compounds with a propenone moiety.
Uniqueness
(2E)-1-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)-3-(4-methylphenyl)prop-2-en-1-one is unique due to its combination of a trifluoromethylated pyridine ring, an ether linkage, and a propenone moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(E)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-3-(4-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClF3NO2/c1-14-2-4-15(5-3-14)6-11-20(28)16-7-9-18(10-8-16)29-21-19(23)12-17(13-27-21)22(24,25)26/h2-13H,1H3/b11-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXERRMNTVLLOTM-IZZDOVSWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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